5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde
Overview
Description
5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C6H4F3NOS and its molecular weight is 195.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. Thiazoles are found in many important drugs and pharmaceuticals, including antibiotics and anticancer agents .
Biochemical Pathways
Thiazoles are involved in a variety of biochemical pathways, particularly in organisms like bacteria and fungi. They often play a role in the biosynthesis of important biomolecules .
Pharmacokinetics
The pharmacokinetics of thiazoles can vary widely depending on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups (like the trifluoromethyl group in this compound) can influence how the compound is absorbed, distributed, metabolized, and excreted .
Result of Action
The result of the action of thiazoles can vary widely, but many have antimicrobial or anticancer effects. The specific effects of “this compound” would depend on its specific mode of action .
Action Environment
The action of thiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other chemicals. The trifluoromethyl group in this compound could potentially increase its stability and resistance to metabolic breakdown .
Biological Activity
5-Methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 2-position. These substitutions contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and increasing bioavailability.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant pathogens like MRSA and E. coli. The presence of the trifluoromethyl group is believed to enhance this activity by improving the compound's interaction with microbial membranes .
Antitumor Activity
Thiazole compounds are recognized for their anticancer potential. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The structure-activity relationship indicates that specific substitutions on the thiazole ring significantly influence antitumor efficacy .
Anticonvulsant Activity
Recent investigations into thiazole-based compounds have revealed anticonvulsant properties. For example, certain derivatives have been shown to possess effective doses lower than standard medications like ethosuximide, highlighting their potential as alternative treatments for epilepsy .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives similar to this compound against various bacterial strains. Results indicated that some compounds exhibited MIC values lower than traditional antibiotics, making them promising candidates for further development in treating resistant infections .
- Antitumor Screening : In vitro assays tested the anticancer activity of thiazole derivatives against HepG-2 cell lines. Compounds were synthesized with varying substitutions on the thiazole ring, revealing that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound suggests that:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Aldehyde Functionality : Critical for forming covalent interactions with target proteins.
- Methyl Substitutions : Influence the overall potency against microbial and cancerous cells.
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c1-3-5(6(7,8)9)10-4(2-11)12-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERDXSCGFQZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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